molecular formula C21H21N5OS B2496009 1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone CAS No. 894001-03-7

1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone

Cat. No. B2496009
CAS RN: 894001-03-7
M. Wt: 391.49
InChI Key: XDKXXAFFFVLEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nucleophilic substitution and cyclocondensation processes. For instance, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved via nucleophilic substitution of 1-methylpiperazine with a 2-bromo analogue, highlighting a typical pathway that might be adapted for our compound of interest (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed X-ray crystallography and molecular modeling. For example, the molecular packing in isothiazolopyridine derivatives is influenced by hydrogen bonds and π-π interactions, essential for understanding the spatial arrangement and electronic properties of 1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone (Karczmarzyk & Malinka, 2008).

Scientific Research Applications

Synthesis of Novel Compounds

  • A study detailed the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were synthesized starting from 2-hydroxyacetophenone, demonstrating the compound's versatility as a precursor in heterocyclic chemistry (Li et al., 2012).

Molecular Docking and Biological Screening

  • Another research focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These derivatives exhibited antimicrobial and antioxidant activities, showcasing the compound's potential in medicinal chemistry applications (Flefel et al., 2018).

Antioxidant and Biological Membrane Effects

  • Research on sulfur- and nitrogen-containing thiourea and acetophenone derivatives highlighted the antioxidant effects and significant impact on biological membranes. One derivative, in particular, showed promise in drug development due to its stabilization of erythrocyte membranes at low concentrations (Farzaliyev et al., 2020).

Anticancer Activity

  • A study on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives by molecular docking studies demonstrated the potential of these compounds in anticancer applications. The derivatives showed promising in vitro antioxidant activity, indicating their therapeutic potential (Mehvish & Kumar, 2022).

Herbicidal Action

  • The modes of action of pyridazinone herbicides were explored, revealing that certain pyridazinone chemicals inhibit photosynthesis in barley. This study underscores the agricultural applications of pyridazinone derivatives, including potential use as herbicides (Hilton et al., 1969).

Antibacterial Agents

  • Aiming to develop new antibacterial agents, a study synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities. This highlights the compound's role in the design of new antibacterial drugs (Azab et al., 2013).

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)17-6-2-1-3-7-17)16-28-20-10-9-19(23-24-20)18-8-4-5-11-22-18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKXXAFFFVLEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone

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